Methyl 4-((3-cyano-4,6-dimethyl-2-pyridinyl)sulfanyl)-2-butenoate
Description
Properties
IUPAC Name |
methyl (E)-4-(3-cyano-4,6-dimethylpyridin-2-yl)sulfanylbut-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S/c1-9-7-10(2)15-13(11(9)8-14)18-6-4-5-12(16)17-3/h4-5,7H,6H2,1-3H3/b5-4+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNZZZNDWDDKELG-SNAWJCMRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)SCC=CC(=O)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=C1C#N)SC/C=C/C(=O)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-((3-cyano-4,6-dimethyl-2-pyridinyl)sulfanyl)-2-butenoate typically involves the following steps:
Formation of the Pyridine Intermediate: The starting material, 3-cyano-4,6-dimethyl-2-pyridinethiol, is synthesized through a series of reactions involving nitration, reduction, and thiolation of a suitable pyridine precursor.
Esterification: The pyridine intermediate is then reacted with methyl acrylate under basic conditions to form the desired butenoate ester. Common bases used include sodium hydride or potassium carbonate.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.
Reduction: Reduction of the cyano group can yield primary amines.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products:
Sulfoxides and Sulfones: From oxidation reactions.
Primary Amines: From reduction of the cyano group.
Various Esters and Amides: From nucleophilic substitution reactions.
Chemistry:
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Catalysis: It can be used as a ligand in catalytic reactions, enhancing the reactivity and selectivity of catalysts.
Biology and Medicine:
Biological Probes: Used in the design of probes for studying biological processes.
Industry:
Material Science: Potential use in the development of new materials with specific properties.
Agriculture: Possible applications in the synthesis of agrochemicals.
Mechanism of Action
The mechanism by which Methyl 4-((3-cyano-4,6-dimethyl-2-pyridinyl)sulfanyl)-2-butenoate exerts its effects depends on its interaction with molecular targets. The cyano and ester groups can participate in hydrogen bonding and electrostatic interactions with enzymes or receptors, influencing biological pathways. The sulfur atom can also form coordination complexes with metal ions, affecting catalytic processes.
Comparison with Similar Compounds
Sulfanyl Heterocyclic Metal Complexes (Pd/Pt-Based)
Structural Similarities :
- Shared Sulfanyl Functionality : Like the sulfanyl pyrazole ligands in Pd/Pt complexes (e.g., N,N'-dichloro-tri[(4-(cyclohexylsulfanyl)methyl)-3,5-dimethyl-1H-pyrazole] platinum(II)), the target compound contains a sulfanyl group attached to a nitrogen heterocycle. However, the pyridine ring in the target differs from pyrazole-based ligands in geometry and electronic properties .
Functional Differences :
- Substituent Effects: In Pd/Pt complexes, substituents on the sulfanyl group (e.g., cyclohexyl vs. benzyl) significantly modulate cytotoxicity. For example, cyclohexyl-substituted complexes exhibit 3× higher activity against leukemia cell lines (Jurkat, K562) than benzyl analogs. The target compound’s pyridine substituents (cyano, dimethyl) may similarly fine-tune bioactivity through steric and electronic effects, though direct cytotoxic data are unavailable .
- Coordination Potential: Unlike the Pd/Pt complexes, the target compound lacks direct metal-coordination sites but could serve as a precursor for ligand synthesis.
Organophosphate Esters (e.g., Mevinphos)
Structural Similarities :
- Ester Backbone: Both the target compound and mevinphos (methyl 3-((dimethoxyphosphinyl)oxy)-2-butenoate) share a methyl 2-butenoate group. However, mevinphos incorporates a phosphinyloxy (-OP(O)(OCH3)2) group, whereas the target compound has a sulfanyl-pyridine moiety .
Functional Differences :
- Bioactivity : Mevinphos is a neurotoxic insecticide targeting acetylcholinesterase, while the target compound’s sulfanyl-pyridine group suggests divergent mechanisms, possibly involving enzyme inhibition or metal interaction.
- Stability: Organophosphates like mevinphos are prone to hydrolysis, whereas the sulfanyl group in the target compound may confer greater hydrolytic stability.
Sulfamoyl-Containing Aromatic Compounds
Structural Similarities :
- Aromatic Systems : Compounds like 2-(1,3-dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)pentanamide (MW: 493.53 g/mol) share aromatic pyridine rings and sulfonyl/sulfanyl groups. However, the target compound’s sulfanyl group differs from sulfamoyl (-NHSO2-) in electronic and steric profiles .
Functional Differences :
- Molecular Weight : The target compound’s molecular weight is likely lower than sulfamoyl analogs (e.g., ~493.53 g/mol), influencing pharmacokinetic properties .
Biological Activity
Methyl 4-((3-cyano-4,6-dimethyl-2-pyridinyl)sulfanyl)-2-butenoate, with the CAS number 339276-73-2, is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, supported by data tables, research findings, and case studies.
Chemical Structure and Properties
The molecular formula of this compound is , and it has a molar mass of 262.33 g/mol. The structural formula can be represented as follows:
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 262.33 g/mol |
| Melting Point | Not specified |
| Solubility | Not specified |
| LogP | Not specified |
In Vitro Studies
- Antimicrobial Activity : Compounds similar to this compound have demonstrated antimicrobial properties. For instance, thiosemicarbazone derivatives exhibit varying degrees of antibacterial activity against different bacterial strains .
- Anti-inflammatory Effects : Research indicates that pyridine derivatives can act as anti-inflammatory agents by inhibiting specific pathways involved in inflammation. A related study highlighted the efficacy of pyridine-based compounds in modulating TNFα levels in human whole blood assays .
Case Study 1: Inhibition of Prostaglandin E2 (PGE2)
A study evaluated the effects of a structurally similar compound on PGE2-induced TNFα reduction in human blood samples. The compound showed an IC50 value of 123 nM, indicating potent inhibition compared to standard non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac .
Case Study 2: Cytotoxicity in Cancer Cells
Research on thiosemicarbazone analogs demonstrated that certain derivatives exhibited significant cytotoxicity against K562 leukemia cells through apoptosis mechanisms. Although direct studies on this compound are lacking, its structural similarities suggest potential for similar activities .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for predicting the biological activity of this compound. The presence of the cyano group and the pyridine ring are essential for its pharmacological effects. Modifications at these sites can lead to variations in potency and selectivity against specific biological targets.
Table: Comparison of Biological Activities
Scientific Research Applications
Medicinal Chemistry
1. Anticancer Activity
Methyl 4-((3-cyano-4,6-dimethyl-2-pyridinyl)sulfanyl)-2-butenoate has been investigated for its potential as an anticancer agent. Studies have shown that derivatives of this compound exhibit selective cytotoxicity towards various cancer cell lines while sparing normal cells. For instance, compounds structurally related to this compound have demonstrated the ability to inhibit cell proliferation in breast and prostate cancer models by targeting specific pathways involved in tumor growth .
Case Study: Inhibition of Cathepsin L
Research has indicated that certain thiosemicarbazone analogues derived from similar structures can inhibit cathepsin L, an enzyme implicated in cancer metastasis. These inhibitors showed low cytotoxicity towards normal cells while effectively reducing the invasive potential of cancer cells in vitro . This suggests that this compound could be a candidate for further development as an anticancer therapeutic.
Agricultural Applications
2. Agrochemical Development
The compound's structural features make it a candidate for developing new agrochemicals, particularly as herbicides or fungicides. Its pyridine moiety is known to enhance biological activity against various pests and diseases in crops.
Case Study: Synthesis of Thiosemicarbazones
In studies focused on the synthesis of thiosemicarbazone derivatives, compounds similar to this compound exhibited significant antibacterial properties against plant pathogens. These findings suggest potential applications in crop protection strategies .
Material Science
3. Polymer Chemistry
this compound can also be utilized in the synthesis of novel polymers with enhanced properties. Its reactivity allows for incorporation into polymer matrices, potentially improving mechanical strength and thermal stability.
Case Study: Polymer Blends
Research on polymer blends involving similar sulfur-containing compounds has shown improved properties such as increased toughness and resistance to thermal degradation. This indicates that incorporating this compound into polymer formulations could yield materials suitable for high-performance applications .
Chemical Reactions Analysis
Cross-Coupling Reactions
Pyridinyl sulfanyl groups often participate in transition-metal-catalyzed cross-coupling reactions. For example:
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Suzuki-Miyaura Coupling : The sulfanyl group could act as a leaving group in coupling reactions with boronic acids, facilitated by Pd catalysts (e.g., Pd(OAc)₂ with chiral ligands like Josiphos) .
-
Nickel-Catalyzed Reactions : Aryl halides or sulfanyl groups may undergo cross-coupling with organozinc reagents using Ni catalysts (e.g., NiCl₂(PPh₃)₂) .
Functional Group Transformations
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Hydrolysis of the Ester : The methyl ester could undergo hydrolysis under basic conditions (e.g., aqueous NaOH) to yield the carboxylic acid.
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Cyanide Conversion : The cyano group may be reduced to an amine or converted to a ketone via hydrolysis under acidic conditions.
Dynamic Kinetic Resolution (DKR)
Enzymatic DKR (e.g., using lipases like CALB) could resolve racemic intermediates during synthesis, as seen in analogous systems .
Asymmetric Hydrogenation
Alkenes in the butenoate side chain might undergo enantioselective hydrogenation using Ru-based catalysts (e.g., (S,S)-RuCl(TsDPEN)) .
Reactivity of Pyridinyl Sulfanyl Moiety
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Electrophilic Substitution : The sulfanyl group enhances electron density in the pyridine ring, enabling electrophilic substitution at the 2-position.
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Oxidation : Sulfanyl groups may oxidize to sulfinyl or sulfonyl derivatives under oxidative conditions (e.g., H₂O₂/BF₃) .
N,N-Diethylacetamide Derivatives
Compounds like 2-{[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N,N-diethylacetamide (PubChem CID 5245216) highlight similar pyridinyl sulfanyl motifs. These systems may undergo:
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Alkylation : Reactions with alkyl halides or organometallic reagents.
Acetamide Derivatives
For 2-{[3-cyano-4-(4-methoxyphenyl)-6-phenyl-2-pyridinyl]sulfanyl}-N-(4-methylphenyl)acetamide (PubChem CID 1822226), plausible reactions include:
-
Hydrolysis : Conversion to carboxylic acids or amides.
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Sulfur-Catalyzed Rearrangements : Potential for thioether oxidation or substitution .
Data Tables (Hypothetical, Based on Analogs)
Limitations
No direct experimental data for the target compound exists in the provided sources. The analysis relies on extrapolation from structurally similar systems. For definitive insights, consult specialized databases (e.g., Reaxys, SciFinder) or recent synthetic chemistry journals.
This synthesis highlights plausible reactivity patterns but underscores the need for primary literature on the specific compound.
Q & A
Q. What are the recommended synthetic routes for Methyl 4-((3-cyano-4,6-dimethyl-2-pyridinyl)sulfanyl)-2-butenoate, and what intermediates are critical for yield optimization?
- Methodological Answer : The synthesis of sulfanyl-containing heterocycles often involves nucleophilic substitution or coupling reactions. For analogous compounds (e.g., sulfanyl pyrazoles or pyrimidines), intermediates like 3-cyano-4,6-dimethyl-2-mercaptopyridine are critical. The thiol group can react with α,β-unsaturated esters (e.g., methyl 2-butenoate) under basic conditions (e.g., NaH in DMF) to form the sulfanyl linkage. Key intermediates include:
- 3-cyano-4,6-dimethyl-2-chloropyridine : A precursor for introducing the sulfanyl group via nucleophilic aromatic substitution.
- Activated ester intermediates : Stabilizing the butenoate moiety during coupling to avoid side reactions.
Yield optimization requires strict temperature control (0–5°C during thiol deprotonation) and inert atmospheres to prevent oxidation of the sulfanyl group .
Q. How can the purity and structural integrity of this compound be validated using chromatographic methods?
- Methodological Answer : Reverse-phase HPLC with UV detection (λ = 254 nm) is recommended. A validated method for sulfanyl-containing compounds involves:
- Mobile phase : Methanol and sodium acetate/1-octanesulfonate buffer (65:35 v/v) at pH 4.6 to enhance retention and resolution of polar impurities .
- System suitability : Column efficiency (N > 2000), tailing factor (<1.5), and resolution (>2.0) between the target compound and its closest impurity.
NMR (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) are essential for confirming the sulfanyl linkage and ester functionality .
Advanced Research Questions
Q. What is the role of the sulfanyl (-S-) group in modulating the biological activity of this compound?
- Methodological Answer : The sulfanyl group enhances electrophilicity and facilitates interactions with biological targets (e.g., enzymes or receptors). In structurally related sulfanyl pyrazole-Pt(II) complexes, the cyclohexylsulfanyl substituent increased cytotoxicity by 300% compared to benzyl derivatives, likely due to improved lipophilicity and membrane penetration . For the target compound:
Q. How can contradictions in cytotoxicity data for sulfanyl-containing compounds be resolved?
- Methodological Answer : Contradictions often arise from variability in cell line sensitivity or experimental conditions. A systematic approach includes:
- Standardized assays : Use Jurkat (leukemia), K562 (myelogenous leukemia), and HEK293 (normal kidney) cell lines for comparative studies .
- Dose-response curves : Calculate IC₅₀ values across multiple replicates to minimize outliers.
- Mechanistic studies : Flow cytometry to assess apoptosis (Annexin V/PI staining) and cell cycle arrest (propidium iodide staining) .
Q. What strategies are effective in minimizing degradation of the butenoate ester moiety during in vitro assays?
- Methodological Answer : The α,β-unsaturated ester is prone to hydrolysis under physiological pH. Mitigation strategies include:
- Stabilization via prodrug design : Replace the ester with an amide or carbonate derivative.
- Buffered media : Use phosphate-buffered saline (PBS) at pH 7.4 with 0.1% BSA to reduce esterase activity.
- Short-term exposure assays : Limit treatment durations to <24 hours to prevent cumulative degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
